Antiviral Potency of the Indole Lead Lies at the Lower Boundary of the Azaindole SAR Range
The indole lead exhibits intermediate antiviral activity relative to azaindole isomers. Against the JRFL pseudotype, the indole (2) has an EC50 of 4.0 nM, while the 4‑azaindole (5) is 2.5‑fold more potent (1.6 nM), the 7‑azaindole (8) is 2.4‑fold more potent (1.7 nM), but the 5‑azaindole (6) is >140‑fold less potent (576 nM) and the 6‑azaindole (7) is 5.4‑fold less potent (21.6 nM) [1]. CC50 values for the azaindoles (>280 μM) uniformly exceed that of the indole (200 μM) [1].
| Evidence Dimension | Antiviral EC50 (JRFL pseudotype assay) |
|---|---|
| Target Compound Data | EC50 = 4.0 nM |
| Comparator Or Baseline | 4‑azaindole (5) EC50 = 1.6 nM; 5‑azaindole (6) EC50 = 576 nM; 6‑azaindole (7) EC50 = 21.6 nM; 7‑azaindole (8) EC50 = 1.7 nM |
| Quantified Difference | 2.5‑fold less potent than 4‑azaindole; 2.4‑fold less potent than 7‑azaindole; >140‑fold more potent than 5‑azaindole |
| Conditions | HeLa cell‑based pseudotype assay; JRFL envelope (CCR5‑tropic); single‑cycle infectivity readout; data from J. Med. Chem. 2009 Table 1 |
Why This Matters
This potency rank orders the indole lead as a competent but non‑optimal gp120 binder, making it the essential reference point for quantifying the antiviral gain (or loss) conferred by each azaindole nitrogen insertion.
- [1] Wang T, Yin Z, Zhang Z, et al. Inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Attachment. 5. An Evolution from Indole to Azaindoles Leading to the Discovery of 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043), a Drug Candidate That Demonstrates Antiviral Activity in HIV-1-Infected Subjects. Journal of Medicinal Chemistry. 2009;52:7778-7787. doi:10.1021/jm900843g View Source
